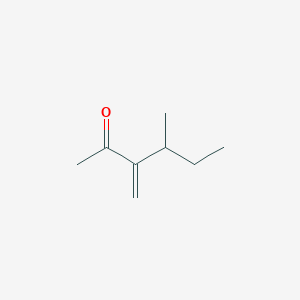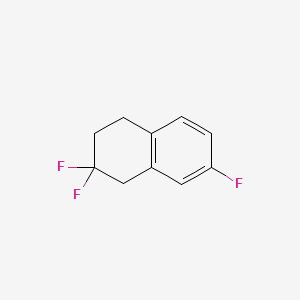
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene, a bicyclic hydrocarbon. This compound is characterized by the presence of three fluorine atoms at the 2nd and 7th positions of the tetrahydronaphthalene ring system. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of fluorinated naphthalene derivatives. The process requires precise control of temperature and pressure to ensure high yield and purity. Nickel or palladium catalysts are often employed in these hydrogenation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with nickel or palladium catalysts
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids
Reduction: Saturated fluorinated hydrocarbons
Substitution: Fluorinated aromatic compounds with additional functional groups
Applications De Recherche Scientifique
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in drug design due to its stability and lipophilicity, which can enhance the bioavailability of pharmaceuticals.
Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different chemical properties.
2,2,2-Trifluoroacetophenone: Another fluorinated aromatic compound with distinct reactivity and applications.
2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene-d12: A deuterated version used in isotopic labeling studies.
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
57584-68-6 |
|---|---|
Formule moléculaire |
C10H9F3 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3,3,6-trifluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9F3/c11-9-2-1-7-3-4-10(12,13)6-8(7)5-9/h1-2,5H,3-4,6H2 |
Clé InChI |
VTHPFNNJDPNBDD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=C1C=CC(=C2)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


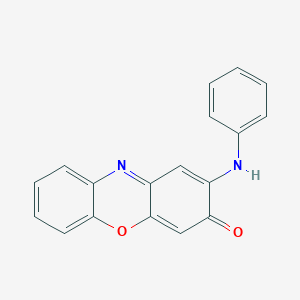
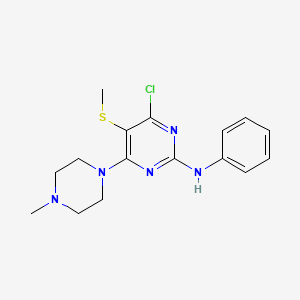
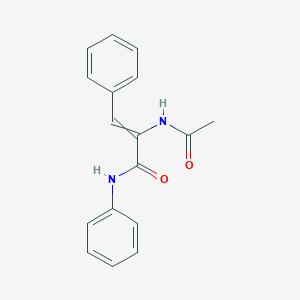
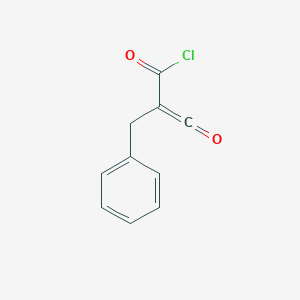
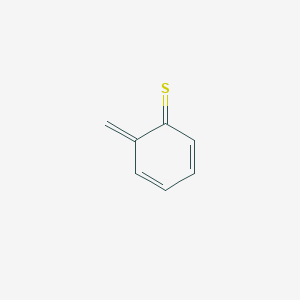
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
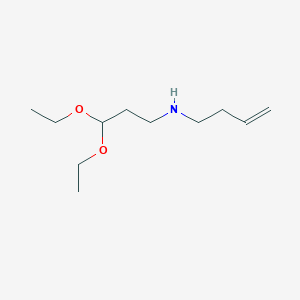
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
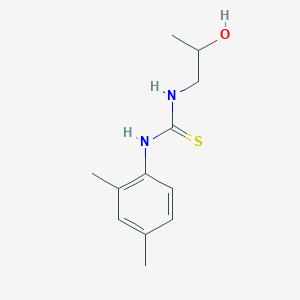
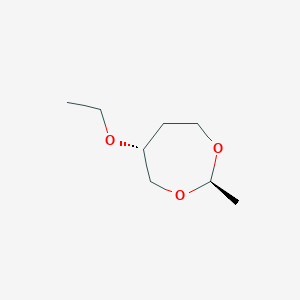

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
